4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE
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Overview
Description
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and halogenated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE typically involves multi-step organic reactions
Preparation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the benzenesulfonyl group.
Formation of the Halogenated Benzoate Moiety: The final step involves the esterification of the pyrazole derivative with 2-chloro-6-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The halogenated benzoate moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Hydrolysis: 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzenesulfonyl group can interact with active sites of enzymes, while the pyrazole and benzoate moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL BENZOATE: Lacks the halogenated substituents, which may affect its reactivity and binding properties.
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLOROBENZOATE: Contains only a chlorine substituent, which may influence its electronic properties differently compared to the fluorinated derivative.
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-FLUOROBENZOATE: Contains only a fluorine substituent, which may affect its reactivity and biological activity.
Uniqueness
The presence of both chlorine and fluorine substituents in 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CHLORO-6-FLUOROBENZOATE imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications. This dual substitution can influence the compound’s interaction with biological targets and its behavior in chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c1-15-21(32(29,30)17-11-6-3-7-12-17)22(27(26-15)16-9-4-2-5-10-16)31-23(28)20-18(24)13-8-14-19(20)25/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSIQJPHAHIAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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